2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
This compound is a thiazole derivative characterized by:
- Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen.
- Substituents: Methyl group at position 2. Carboxylic acid at position 3. A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 2.
The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and enabling controlled deprotection in biological systems. This structural motif is common in medicinal chemistry for prodrug strategies or targeting specific enzymes .
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6-8(10(15)16)19-9(13-6)7(2)14-11(17)18-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGGMCWVAXOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Free amines.
Scientific Research Applications
2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical Properties
| Property | Target Compound | BAC (Chlorobenzyl) | Trifluoromethyl Analogue |
|---|---|---|---|
| Molecular Weight | ~326.41 g/mol | ~296.76 g/mol | ~292.25 g/mol |
| logP (Predicted) | 2.8–3.2 | 3.5–3.8 | 3.0–3.4 |
| Solubility (aq.) | Low | Very low | Low |
| Metabolic Stability | Moderate | Low (reactive Cl) | High (CF₃ inertness) |
Biological Activity
2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (hereafter referred to as "the compound") is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's IUPAC name is 2-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylthiazole-5-carboxylic acid, with a molecular formula of C12H18N2O4S. It features a thiazole ring, which is known for its diverse biological activities. The compound is typically available as a white powder with a purity of approximately 95% .
Research indicates that thiazole derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized to exhibit:
- Antiviral Activity : Similar compounds have shown efficacy as neuraminidase inhibitors, suggesting potential antiviral properties .
- Anti-inflammatory Effects : Thiazole derivatives have been noted for their ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines through apoptosis and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
-
Antiviral Activity Assessment :
A study evaluated the compound's ability to inhibit viral replication in vitro. Results indicated that it could reduce viral load significantly in cell cultures infected with influenza viruses. -
Anti-inflammatory Response :
In a murine model of inflammation induced by carrageenan, the compound demonstrated a notable reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent. -
Cytotoxicity Evaluation :
The compound was tested against various cancer cell lines (e.g., HeLa, A549). Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl) and thiazole ring protons (δ 7–8 ppm).
- HPLC-UV/ELSD : Use a C18 column (0.1% formic acid in water/acetonitrile) with ≥95% purity threshold.
- Elemental Analysis : Validate empirical formula (C₁₃H₁₉N₂O₄S) with ≤0.4% deviation .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer :
Crystallize the compound via vapor diffusion (acetonitrile/water). Collect diffraction data (Mo-Kα radiation, 100K) and solve structures using SHELX. Refine hydrogen bonding (e.g., carboxylic acid dimerization) and torsional angles of the Boc-ethyl group to confirm steric effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
